Drak1/2-IN-1 is a compound designed to inhibit the serine/threonine kinases DRAK1 (Death-Associated Protein Kinase Related Apoptosis-Inducing Kinase 1) and DRAK2. Both kinases belong to the death-associated protein kinase family, which plays critical roles in apoptosis and various cellular signaling pathways. DRAK1 is implicated in tumorigenesis, particularly in cancers such as glioblastoma multiforme, while DRAK2 has been associated with T-cell receptor signaling and cancer development . The compound is classified as a dual inhibitor, targeting both kinases to potentially enhance therapeutic efficacy against cancers where these proteins are involved.
Drak1/2-IN-1 is derived from research focused on the design of selective inhibitors for DRAK family kinases. The compound was developed through structure-guided optimization of macrocyclic scaffolds, which have demonstrated high potency against these targets . It falls under the category of small molecule inhibitors and is part of the broader class of chemical probes used in cancer research.
The synthesis of Drak1/2-IN-1 involves several key steps:
The synthetic route typically employs reagents such as palladium catalysts for coupling reactions (e.g., Suzuki coupling) and bases like potassium carbonate for acylation steps. Solvents used may include dimethylformamide or dioxane, depending on the specific reaction conditions required for optimal yield .
Drak1/2-IN-1 features a complex molecular architecture characterized by a macrocyclic framework that enhances its interaction with target kinases. The compound's structure includes multiple aromatic rings and functional groups that facilitate binding to the ATP-binding pocket of DRAK kinases.
Drak1/2-IN-1 undergoes specific interactions with DRAK kinases that inhibit their activity. The primary reaction involves competitive inhibition where the compound binds to the ATP-binding site, preventing substrate phosphorylation.
The inhibition potency is quantified using assays that measure IC50 values (the concentration required to inhibit 50% of enzyme activity). For Drak1/2-IN-1, an IC50 value of 49 nM has been reported for DRAK1, indicating strong inhibitory potential .
Drak1/2-IN-1 functions by mimicking ATP, allowing it to bind competitively at the active site of both DRAK1 and DRAK2. This binding prevents ATP from interacting with the kinase, thereby blocking downstream signaling pathways associated with cell survival and proliferation.
Research indicates that Drak1/2-IN-1 can effectively reduce cell viability in glioma cells when applied at low micromolar concentrations, demonstrating its potential as a therapeutic agent in cancer treatment .
Drak1/2-IN-1 has significant applications in scientific research, particularly in cancer biology. Its dual inhibition of DRAK1 and DRAK2 makes it a valuable tool for studying the roles of these kinases in apoptosis and cancer progression. Additionally, it serves as a potential lead compound for developing targeted therapies aimed at treating malignancies associated with aberrant DRAK signaling pathways .
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5